4-Bromobicyclo[3.2.1]oct-2-ene
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Overview
Description
4-Bromobicyclo[321]oct-2-ene is an organic compound characterized by a bicyclic structure with a bromine atom attached to one of the carbon atoms in the ring system This compound is part of the bicyclo[32
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobicyclo[3.2.1]oct-2-ene typically involves the bromination of bicyclo[3.2.1]oct-2-ene. One common method is the addition of bromine to the double bond of bicyclo[3.2.1]oct-2-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromobicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of bicyclo[3.2.1]oct-2-ene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Various substituted bicyclo[3.2.1]oct-2-enes.
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Bicyclo[3.2.1]oct-2-ene.
Scientific Research Applications
4-Bromobicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromobicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets through its bromine atom and bicyclic structure. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]oct-2-ene: The parent compound without the bromine atom.
2-Bromobicyclo[2.2.2]oct-2-ene: A similar compound with a different bicyclic structure.
3,4-Dibromobicyclo[3.2.1]oct-2-ene: A compound with two bromine atoms attached to the bicyclic system.
Uniqueness
4-Bromobicyclo[32Its bicyclic structure also contributes to its unique chemical and physical properties .
Properties
CAS No. |
67359-01-7 |
---|---|
Molecular Formula |
C8H11Br |
Molecular Weight |
187.08 g/mol |
IUPAC Name |
4-bromobicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C8H11Br/c9-8-4-2-6-1-3-7(8)5-6/h2,4,6-8H,1,3,5H2 |
InChI Key |
RARITGXKHYFPFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C=CC2Br |
Origin of Product |
United States |
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